

# In-Depth Technical Guide to 7-Methoxybenzofuran

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## Compound of Interest

Compound Name: 7-Methoxybenzofuran

Cat. No.: B1297906

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## Core Compound Identification

IUPAC Name: 7-methoxy-1-benzofuran[1]

CAS Number: 7168-85-6[1]

Identifier	Value	Source
IUPAC Name	7-methoxy-1-benzofuran	PubChem
CAS Number	7168-85-6	NIST, PubChem
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>2</sub>	NIST, PubChem
Molecular Weight	148.16 g/mol	PubChem

## Physicochemical and Spectroscopic Data

Property	Value	Source
Boiling Point	70-80 °C at 10 mmHg	Sigma-Aldrich
Molecular Weight	148.1586 g/mol	NIST

## Spectroscopic Data

Mass Spectrometry (Electron Ionization): The NIST WebBook provides a mass spectrum for **7-Methoxybenzofuran**, which is a key piece of data for its identification.[1]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While specific spectra for the parent compound **7-Methoxybenzofuran** are not readily available in the searched literature, extensive spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and FT-IR) have been published for its derivatives, particularly chalcone derivatives.[2][3] This information is crucial for the structural elucidation of novel compounds based on the **7-methoxybenzofuran** scaffold. For instance, the synthesis and detailed spectroscopic characterization of 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one have been reported, confirming its chemical structure through elemental analysis, FT-IR,  $^1\text{H}$  NMR, and  $^{13}\text{C}$  NMR.[2][3]

## Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of the parent **7-Methoxybenzofuran** was not found in the provided search results, a general synthetic route for a derivative, 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde, starting from vanillin has been described. This synthesis involves the reaction of vanillin with propargyl bromide to form a propargyl ether, which then undergoes a cesium fluoride-mediated Claisen rearrangement to construct the 2-methylbenzofuran ring.[4]

Furthermore, the synthesis of various **7-methoxybenzofuran** derivatives has been detailed in the context of their evaluation as tyrosinase inhibitors. For example, **7-methoxybenzofuran**-based triazole-acetamide derivatives have been synthesized by first preparing a **7-methoxybenzofuran**-based ester from o-vanillin and ethyl chloroacetate. This ester is then converted to a hydrazide, which is further reacted to form a triazole. Finally, the triazole is coupled with substituted acetanilides to yield the target compounds.[5]

## Biological Activity and Potential Applications

**7-Methoxybenzofuran** and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological activities.

## Tyrosinase Inhibition

A notable area of research for **7-methoxybenzofuran** derivatives is their potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.[\[6\]](#)[\[7\]](#)[\[8\]](#)

A series of **7-methoxybenzofuran**-triazole tethered N-phenylacetamides has been synthesized and evaluated for their anti-tyrosinase activity. Several of these compounds exhibited potent inhibition of tyrosinase, with IC<sub>50</sub> values significantly lower than the standard inhibitors, kojic acid and ascorbic acid.[\[9\]](#)[\[10\]](#)

#### Quantitative Data: Tyrosinase Inhibition

Compound	IC <sub>50</sub> (μM)
Hybrid 16h	0.39 ± 1.45
Hybrid 16f	0.76 ± 1.71
Kojic Acid (Standard)	30.34 ± 1.00
Ascorbic Acid (Standard)	11.5 ± 1.00

Data from a study on **7-methoxybenzofuran**-triazole tethered N-phenylacetamides.[\[9\]](#)[\[10\]](#)

## Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

The following provides a general methodology for assessing the tyrosinase inhibitory potential of compounds, based on common practices in the field.

#### Materials:

- Mushroom Tyrosinase
- L-DOPA (substrate)
- Test compounds (e.g., **7-methoxybenzofuran** derivatives)
- Kojic acid (positive control)

- Phosphate buffer (pH 6.8)
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare solutions of the test compounds and kojic acid in an appropriate solvent (e.g., DMSO).
- In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and the test compound solution to the designated wells.
- Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
- Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
- Immediately measure the absorbance at a specific wavelength (typically around 475-492 nm) at regular time intervals.
- The rate of dopachrome formation is monitored, and the percentage of tyrosinase inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

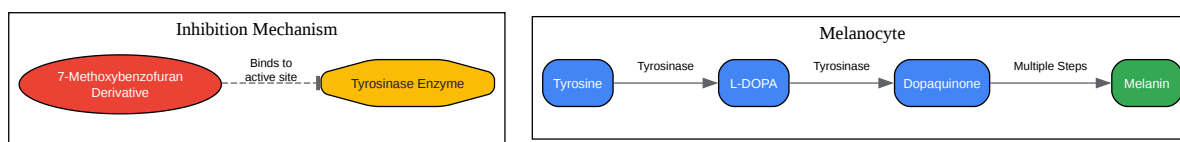
## Anticancer Activity

Benzofuran derivatives are recognized for their potential as anticancer agents.<sup>[11]</sup> Studies have shown that certain synthetic benzofuran derivatives exhibit cytotoxic activity against various cancer cell lines, including leukemia, and cervix carcinoma.<sup>[11]</sup> The presence of a halogen in the benzofuran structure has been noted to potentially increase cytotoxic activity.<sup>[11]</sup> While specific studies focusing solely on the anticancer properties of the parent **7-Methoxybenzofuran** were not prominent in the search results, the broader class of benzofurans, including its derivatives, remains an active area of investigation for the development of novel cancer therapies.<sup>[11]</sup>

## Signaling Pathways and Experimental Workflows

## Tyrosinase Inhibition and Melanin Synthesis Pathway

The primary mechanism of action for the investigated **7-methoxybenzofuran** derivatives is the inhibition of tyrosinase, a critical enzyme in the melanin synthesis pathway. This pathway is responsible for the production of melanin, the pigment that determines skin, hair, and eye color.

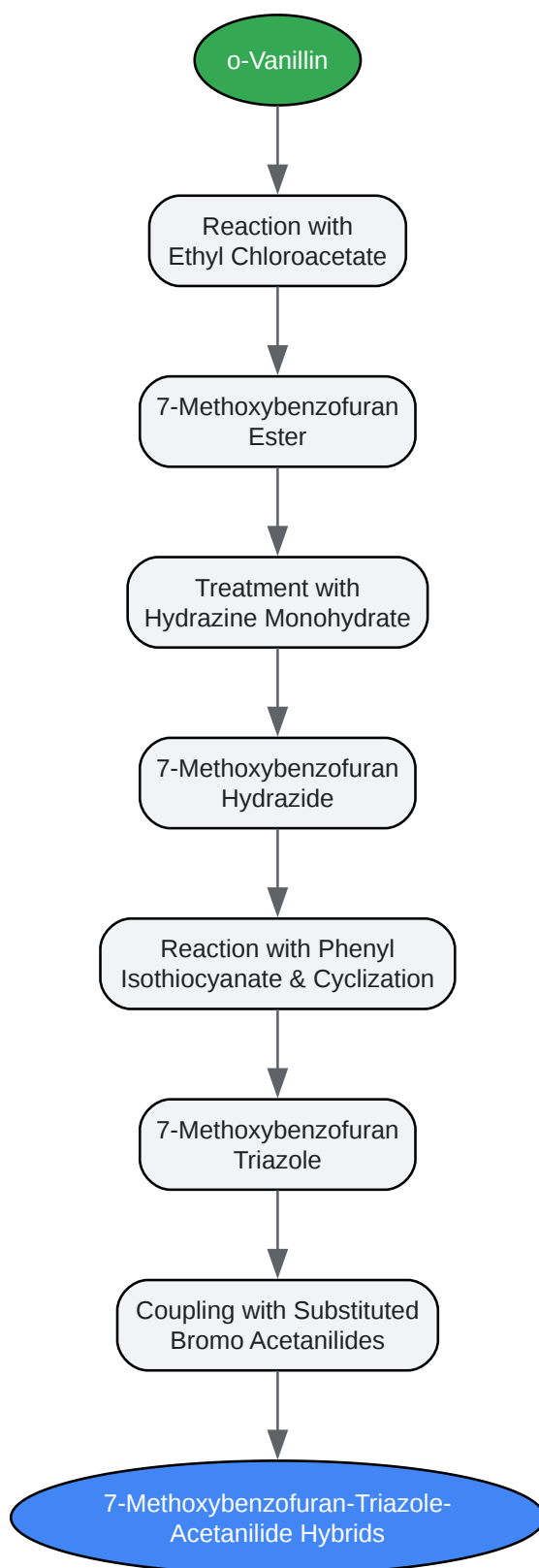


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Caption: Mechanism of tyrosinase inhibition by **7-Methoxybenzofuran** derivatives.

## Synthetic Pathway for 7-Methoxybenzofuran-Triazole-Acetanilide Hybrids

The synthesis of biologically active derivatives of **7-methoxybenzofuran** often involves a multi-step process. The following diagram illustrates a typical workflow for creating a library of potential tyrosinase inhibitors.



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Caption: Synthetic workflow for **7-methoxybenzofuran** derivatives.

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